Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate
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Overview
Description
Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate is a synthetic organic compound that belongs to the class of brominated pyrroles. This compound is characterized by the presence of a pyrrole ring substituted with bromine atoms at positions 4 and 5, an amide group at position 2, and a butanoate ester group. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at positions 4 and 5 of the pyrrole ring.
Amidation: The dibrominated pyrrole is then reacted with a suitable amine to form the amide group at position 2.
Esterification: The resulting compound is esterified with butanoic acid or its derivatives to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed in the presence of water or acids to form 4,5-dibromo-1H-pyrrole-2-carboxylic acid and methanol.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: 4,5-dibromo-1H-pyrrole-2-carboxylic acid and methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is studied for its potential use in developing new drugs and therapeutic agents.
Material Science: It is used in the development of new materials with unique properties.
Biological Studies: The compound is investigated for its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate involves its interaction with specific molecular targets and pathways. The bromine atoms and the amide group play a crucial role in its binding to target molecules, influencing its biological activity. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Similar structure but lacks the amide group.
Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate: Similar structure but has a methyl group instead of the amide group.
Uniqueness
Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate is unique due to the presence of both the amide group and the butanoate ester group, which confer specific chemical and biological properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C10H12Br2N2O3 |
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Molecular Weight |
368.02 g/mol |
IUPAC Name |
methyl 4-[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]butanoate |
InChI |
InChI=1S/C10H12Br2N2O3/c1-17-8(15)3-2-4-13-10(16)7-5-6(11)9(12)14-7/h5,14H,2-4H2,1H3,(H,13,16) |
InChI Key |
DHYDCFWYZPUPCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CC(=C(N1)Br)Br |
Origin of Product |
United States |
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